molecular formula C15H30O3 B093165 2-Hydroxypropyl laurate CAS No. 142-55-2

2-Hydroxypropyl laurate

Cat. No. B093165
CAS RN: 142-55-2
M. Wt: 258.4 g/mol
InChI Key: BHIZVZJETFVJMJ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl laurate is a chemical compound that is not directly studied in the provided papers. However, its structural analog, 2-hydroxyethyl laurate (2-HEL), is mentioned in the context of phase transitions at the air-water interface and its interactions with anionic surfactants . Another related compound, 3-chloro-2-hydroxypropyl laurate, is a precursor in the synthesis of a novel betaine type asphalt emulsifier . Salbutamol laurate, a salt form of the bronchodilator salbutamol, has been studied for its polymorphism and inclusion in (2-hydroxypropyl)-β-cyclodextrin . These studies provide indirect insights into the behavior of compounds structurally similar to 2-hydroxypropyl laurate.

Synthesis Analysis

The synthesis of a related compound, 3-chloro-2-hydroxypropyl laurate, is described as a multi-step process starting with the reaction of lauric acid and epichlorohydrin, followed by reactions with dimethylamine and sodium chloroacetate . The optimal conditions for the esterification step were determined, achieving a high yield of 97.1% under specific temperature, time, and catalyst conditions. This information could be relevant for the synthesis of 2-hydroxypropyl laurate, as it shares a similar ester linkage and hydroxypropyl moiety .

Molecular Structure Analysis

While the molecular structure of 2-hydroxypropyl laurate is not directly analyzed in the provided papers, the studies on 2-hydroxyethyl laurate and salbutamol laurate offer insights into the behavior of similar ester compounds. For instance, salbutamol laurate exhibits polymorphism, which is the ability of a compound to exist in more than one crystalline form . This suggests that 2-hydroxypropyl laurate may also exhibit polymorphism due to structural similarities.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-hydroxypropyl laurate. However, the synthesis of related compounds and their behavior at the air-water interface suggest that 2-hydroxypropyl laurate could participate in similar intermolecular interactions and phase transitions . The inclusion of salbutamol laurate in (2-hydroxypropyl)-β-cyclodextrin indicates the potential for 2-hydroxypropyl laurate to form inclusion complexes with cyclodextrins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxypropyl laurate are not directly reported. However, the study of 2-hydroxyethyl laurate at the air-water interface reveals that amphiphilic compounds with hydroxy groups and ester linkages can form highly ordered condensed phase domains and undergo phase transitions . The synthesis paper provides data on the critical micelle concentration (CMC) and surface tension of the synthesized emulsifier, which are important physical properties that could be similar for 2-hydroxypropyl laurate due to structural resemblance .

Scientific Research Applications

  • Synthesis of Asphalt Emulsifiers : Shi et al. (2015) synthesized a novel betaine type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, through a multi-step reaction involving lauric acid and other reactants. This emulsifier shows potential for use in rapid-set asphalt applications (Shi, Sun, Li, & Zhang, 2015).

  • Pharmaceutical Applications : The polymorphism and inclusion of Salbutamol Laurate in (2-hydroxypropyl)-β-cyclodextrin were explored by Caira et al. (2002). This research is relevant for developing novel salt forms of bronchodilators like Salbutamol, potentially offering new options for drug delivery and formulation (Caira, Dodds, & Nassimbeni, 2002).

  • Biochemical Research : Das et al. (1968) studied the hydroxylation of laurate in rat liver microsomes, revealing insights into the catalytic components involved in fatty acid metabolism. This research contributes to our understanding of liver enzyme systems and their role in drug metabolism (Das, Orrenius, & Ernster, 1968).

  • Bioreactor Applications for Cosmetic Production : Chang et al. (2007) developed an optimal continuous procedure for lipase-catalyzed synthesis of hexyl laurate, a compound used in personal care formulations, in a packed-bed bioreactor. This research has implications for large-scale production of cosmetic ingredients (Chang, Shaw, Yang, & Shieh, 2007).

  • Synthesis of Sugar Fatty Acid Esters : Lin et al. (2015) investigated the synthesis of glucose laurate, a biosurfactant with applications in food, cosmetics, and pharmaceuticals, in ionic liquid systems. This research highlights the potential of ionic liquids in enhancing the efficiency of biosurfactant production (Lin, Wen, Huang, Cai, Halling, & Yang, 2015).

  • Green Technology in Starch Modification : Zhang et al. (2014) developed a green method for the synthesis of starch laurate using mechanical activation-assisted solid-phase synthesis. This method has potential applications in the production of environmentally friendly starch-based materials (Zhang, Gan, Hu, Huang, Huang, Zhu, Feng, & Yang, 2014).

  • Biomedical Applications : Crépy et al. (2012) evaluated the biocompatibility and stability of cellulose laurate films for potential medical applications. Their findings suggest the suitability of cellulose laurate as a biomaterial for surgical applications (Crépy, Monchau, Chai, Raoul, Hivart, Hildebrand, Martin, & Joly, 2012).

Safety And Hazards

The safety data sheet for 2-Hydroxypropyl laurate suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration and consult a physician . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person .

properties

IUPAC Name

2-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZVZJETFVJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881006
Record name 2-Hydroxypropyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypropyl laurate

CAS RN

142-55-2, 27194-74-7
Record name 2-Hydroxypropyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 2-hydroxypropyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylene glycol monolaurate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, monoester with 1,2-propanediol
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Record name 2-Hydroxypropyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
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Record name 2-hydroxypropyl laurate
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Record name PROPYLENE GLYCOL 1-LAURATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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